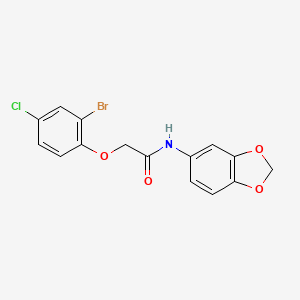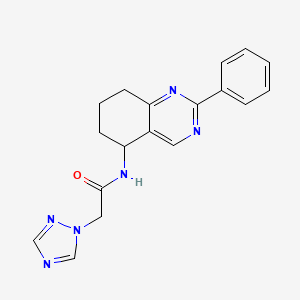
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BRD-7929, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide exerts its inhibitory effect on BET proteins by binding to the acetyl-lysine recognition pocket of the bromodomain, thereby preventing the interaction between the BET protein and acetylated histones. This leads to the inhibition of transcriptional elongation and the downregulation of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is its high selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency can also be a limitation, as high concentrations of the compound may be required to achieve the desired effect in some experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity may limit its use in clinical applications.
Zukünftige Richtungen
There are several potential future directions for the research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of interest is the identification of biomarkers that can predict the response to N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide treatment in cancer patients. Another area of research is the development of more potent and selective BET inhibitors based on the structure of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. Additionally, the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide in combination with other drugs or therapies for cancer treatment is also a promising direction for future research.
Conclusion:
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is a chemical compound that has shown great potential for various scientific research applications, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide and its derivatives may lead to the development of novel therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide has been found to have potential applications in various scientific research fields. It has been shown to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This makes N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide a promising candidate for the treatment of cancer and other diseases that are associated with dysregulated gene expression.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO4/c16-11-5-9(17)1-3-12(11)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFJRMCMROXDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)

![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)